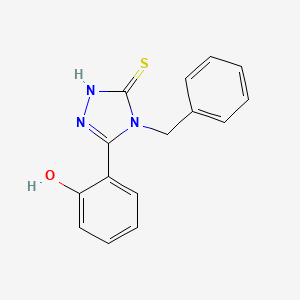

2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Description

Properties

IUPAC Name |

4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-13-9-5-4-8-12(13)14-16-17-15(20)18(14)10-11-6-2-1-3-7-11/h1-9,19H,10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHGQACRBIWIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333456 | |

| Record name | 4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312319-66-7 | |

| Record name | 4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 2-hydroxybenzohydrazide with benzyl isothiocyanate under basic conditions to form the desired triazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Phenolic ethers, esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study focusing on various triazole derivatives, compounds similar to 2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound was effective against Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibiotic agent .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have been highlighted in several studies. The compound was evaluated using DPPH and ABTS assays, showing significant radical scavenging activity. For example, one derivative exhibited an IC50 value comparable to ascorbic acid, suggesting that compounds like this compound could be developed as natural antioxidants in pharmaceutical formulations .

Anticancer Potential

The anticancer properties of triazole derivatives have also been investigated. In vitro studies indicated that certain triazole compounds can induce apoptosis in cancer cells. Specifically, compounds with structural similarities to this compound have shown promising results in inhibiting tumor growth through various mechanisms of action .

Agricultural Applications

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. The compound has been studied for its efficacy against various fungal pathogens affecting crops. Its application could enhance crop yield and reduce losses due to fungal infections. Research has demonstrated that triazole-based fungicides can effectively manage diseases caused by Fusarium and Botrytis species .

Plant Growth Regulators

There is emerging evidence that triazole derivatives may act as plant growth regulators. The compound could potentially influence plant metabolism and growth patterns, leading to improved agricultural productivity. Studies are ongoing to explore its effects on seed germination and root development in various plant species .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of triazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique chemical structure of this compound allows for the formation of cross-linked networks that can improve thermal stability and mechanical strength of polymers .

Corrosion Inhibition

Recent studies suggest that triazole compounds can serve as effective corrosion inhibitors for metals. The compound demonstrates a high affinity for metal surfaces, forming protective layers that prevent oxidation and degradation. This application is particularly relevant in industries where metal components are exposed to harsh environments .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against E. coli and S. aureus |

| Antioxidant | Comparable antioxidant activity to ascorbic acid | |

| Anticancer | Induces apoptosis in cancer cells | |

| Agricultural Applications | Fungicide | Effective against fungal pathogens |

| Plant growth regulator | Improves seed germination and root development | |

| Material Science | Polymer chemistry | Enhances thermal stability and mechanical strength |

| Corrosion inhibition | Forms protective layers on metal surfaces |

Mechanism of Action

The mechanism of action of 2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The phenolic hydroxyl group and the triazole ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole derivatives exhibit diverse biological and chemical properties depending on substituents. Key structural analogs include:

- Substituent Position : The position of hydroxyl groups on the benzene ring significantly impacts activity. For example, Y3 (hydroxyl at position 2) shows 4.6-fold greater tyrosinase inhibition than Y2 (position 3), attributed to reduced steric hindrance and optimized binding .

- Electron-Withdrawing Groups : Fluorine substitution (e.g., 2-fluorophenyl analog) enhances metabolic stability but may reduce solubility .

- Benzyl vs.

Coordination Chemistry

- The target compound forms stable oxovanadium(IV) complexes with square pyramidal geometry, showing enhanced reactivity (softness = 0.45 eV) compared to analogs with bulkier substituents .

- DFT calculations reveal that electron-donating groups (e.g., -OH) increase HOMO-LUMO gaps, improving complex stability .

Biological Activity

2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (CAS: 312319-66-7) is a nitrogen-based heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antioxidant research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical formula and structure:

- Molecular Formula : C15H13N3OS

- Molecular Weight : 283.35 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound against various bacterial strains. The following table summarizes key findings from recent research.

The presence of the mercapto group in the triazole structure is believed to enhance the compound's interaction with bacterial enzymes, thus inhibiting their growth effectively.

Antioxidant Activity

In addition to its antibacterial properties, this compound has also been evaluated for its antioxidant capabilities. Research indicates that it exhibits significant activity in scavenging free radicals.

Case Study:

A study by Abdel-Galil et al. (2020) demonstrated that derivatives of triazole compounds showed promising antioxidant activity through DPPH and ABTS assays, with some compounds achieving IC50 values comparable to ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits key bacterial enzymes, disrupting metabolic processes.

- Radical Scavenging : Its structure allows it to effectively neutralize free radicals, reducing oxidative stress.

- Electron Donation : The presence of functional groups such as -OH and -SH enhances electron donation capabilities, which is crucial for both antibacterial and antioxidant activities.

Q & A

Q. Characterization Techniques :

- NMR/IR Spectroscopy : Confirm functional groups (e.g., –SH, phenolic –OH) and aromatic protons.

- X-ray Diffraction (XRD) : Validate crystal structure and molecular geometry.

- Elemental Analysis : Ensure stoichiometric purity.

Q. Example Workflow :

Synthesize intermediate via reflux in methanol with acetic acid as a catalyst.

Purify via recrystallization.

Analyze using NMR (¹H/¹³C) and compare with literature spectra .

Advanced: How can density functional theory (DFT) complement experimental data for electronic and reactivity analysis?

Methodological Answer:

DFT calculations are used to:

- Predict electronic properties (HOMO-LUMO gaps, charge distribution).

- Simulate vibrational spectra (IR) for comparison with experimental data.

- Assess softness/hardness to infer reactivity trends (e.g., nucleophilic/electrophilic sites).

Q. Steps for Integration :

Optimize molecular geometry using software (e.g., Gaussian).

Calculate frontier molecular orbitals and electrostatic potential maps.

Cross-validate computed IR/Raman spectra with experimental data.

Case Study : DFT revealed enhanced softness in oxovanadium(IV) complexes of similar triazole derivatives, correlating with observed biological activity .

Basic: Which crystallographic tools are recommended for structural refinement of this compound?

Methodological Answer:

- SHELXL : For refining crystal structures against high-resolution XRD data.

- ORTEP-3 : To visualize thermal ellipsoids and molecular packing.

Q. Workflow :

Collect single-crystal XRD data (e.g., Bruker D8 Venture).

Solve phase problem using direct methods (SHELXS/SHELXD).

Refine with SHELXL, applying constraints for anisotropic displacement parameters.

Generate ORTEP diagrams to validate bond lengths/angles .

Advanced: How to resolve discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

Re-examine Synthesis Conditions : Trace impurities or solvent effects may alter experimental spectra.

Adjust Computational Parameters : Use larger basis sets (e.g., 6-311++G**) or solvent models (e.g., PCM).

Cross-Validation : Compare with multiple techniques (e.g., XRD for geometry, NMR for proton environments).

Example : In triazole-thiol derivatives, discrepancies in –SH stretching frequencies (IR) were resolved by optimizing DFT solvent models .

Advanced: What strategies are used to evaluate structure-activity relationships (SAR) for biological applications?

Methodological Answer:

Derivatization : Modify functional groups (e.g., –SH to –SCH3) to assess impact on activity.

Bioassays : Test antiradical activity via DPPH scavenging or enzyme inhibition assays.

Computational Docking : Map interactions with biological targets (e.g., enzymes, receptors).

Case Study : Carboxyl group blocking in 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid reduced antiradical activity, highlighting SAR dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.